molecular formula C6H7BrN2O3S B11735236 2-Amino-5-bromopyridin-3-yl methanesulfonate

2-Amino-5-bromopyridin-3-yl methanesulfonate

Cat. No.: B11735236
M. Wt: 267.10 g/mol
InChI Key: NFVKAYAIROSEHF-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyridin-3-yl methanesulfonate is a chemical compound with the molecular formula C6H7BrN2O3S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromopyridin-3-yl methanesulfonate typically involves the bromination of 2-amino-3-pyridine followed by sulfonation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The sulfonation step involves the reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyridin-3-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include nitro or nitroso derivatives.

    Reduction: Products include amines or hydroxylamines.

Scientific Research Applications

2-Amino-5-bromopyridin-3-yl methanesulfonate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyridin-3-yl methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonate group enhances its solubility and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromopyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-5-iodopyridine

Comparison

2-Amino-5-bromopyridin-3-yl methanesulfonate is unique due to the presence of both the bromine and methanesulfonate groups. This combination provides distinct reactivity and solubility properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C6H7BrN2O3S

Molecular Weight

267.10 g/mol

IUPAC Name

(2-amino-5-bromopyridin-3-yl) methanesulfonate

InChI

InChI=1S/C6H7BrN2O3S/c1-13(10,11)12-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)

InChI Key

NFVKAYAIROSEHF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(N=CC(=C1)Br)N

Origin of Product

United States

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